molecular formula C16H30O4 B493279 2,13-Dimethyltetradecanedioic acid CAS No. 167380-47-4

2,13-Dimethyltetradecanedioic acid

Cat. No.: B493279
CAS No.: 167380-47-4
M. Wt: 286.41g/mol
InChI Key: YDLYHCMMGSPGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,13-Dimethyltetradecanedioic acid (CAS Number: 167380-47-4) is a biochemical reagent intended for research use only . This compound is a dimethyl-substituted derivative of tetradecanedioic acid, a long-chain dicarboxylic acid that is recognized as an endogenous metabolite . While specific studies on this compound are not available in the public domain, research on its parent compound and similar long-chain dicarboxylic acids suggests potential research applications. Tetradecanedioic acid and its derivatives are investigated as organic synthesis intermediates, particularly in polymer science . They can be used in the development of polyanhydrides, polyesters, and polyamides for advanced materials . These polymers are explored in biomedical research for applications such as controlled drug delivery systems due to their biodegradability . The structural characteristics of such long-chain acids, including the potential for esterification, make them candidates for use in designing plasticizers, lubricants, adhesives, and corrosion inhibitors in non-targeted analytical research . Researchers can utilize this high-purity compound as a standard in analytical chemistry or as a building block in the synthesis of more complex molecular structures .

Properties

CAS No.

167380-47-4

Molecular Formula

C16H30O4

Molecular Weight

286.41g/mol

IUPAC Name

2,13-dimethyltetradecanedioic acid

InChI

InChI=1S/C16H30O4/c1-13(15(17)18)11-9-7-5-3-4-6-8-10-12-14(2)16(19)20/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

YDLYHCMMGSPGLH-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCCCC(C)C(=O)O)C(=O)O

Canonical SMILES

CC(CCCCCCCCCCC(C)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,13-Dimethyltetradecanedioic acid C₁₆H₃₀O₄ ~286.4 Branched at C2 and C13; dicarboxylic acid
Tetradecanedioic acid (C14 diacid) C₁₄H₂₆O₄ 258.35 Linear, unbranched dicarboxylic acid
Dodecanedioic acid (C12 diacid) C₁₂H₂₂O₄ 230.30 Shorter chain; linear dicarboxylic acid
13-Methyltetradecanoic acid C₁₅H₃₀O₂ 242.40 Mono-carboxylic acid; branched at C13

Sources :

  • Branching Effects : The 2,13-dimethyl substitution disrupts molecular symmetry, reducing crystallinity compared to linear analogs like tetradecanedioic acid. This may enhance flexibility in polymer applications .
  • Chain Length : Shorter diacids (e.g., dodecanedioic acid) exhibit lower melting points and higher solubility in polar solvents due to reduced van der Waals interactions .
Physicochemical Properties
Property This compound Tetradecanedioic acid Dodecanedioic acid 13-Methyltetradecanoic acid
logP 5.26 ~4.8 (estimated) 3.1 6.2
Solubility in Water Extremely low Very low Moderate Insoluble
Hydrogen Bond Donors 2 2 2 1

Notes:

  • The higher logP of this compound (5.26 vs. 4.8 for linear C14 diacid) reflects increased hydrophobicity due to methyl branching .
  • Solubility : Linear diacids like dodecanedioic acid (C12) show moderate aqueous solubility (~1.2 g/L), while branched analogs are nearly insoluble, limiting their use in aqueous systems .

Preparation Methods

Olefin Metathesis-Based Chain Elongation

Olefin metathesis, particularly using Grubbs catalysts, offers a versatile route for constructing long-chain diacids. For this compound, a symmetrical α,ω-diene intermediate (e.g., dimethyl oct-7-enoate) undergoes cross-metathesis with a functionalized olefin to introduce branching. Subsequent hydrogenation and hydrolysis yield the target compound.

Reaction Conditions :

  • Catalyst: Grubbs 2nd generation (5–10 mol%)

  • Solvent: Dichloromethane, 40°C, inert atmosphere

  • Post-reduction: Pd/C (10 wt%) under H₂ (3 atm)

  • Hydrolysis: 6 M HCl, reflux (12 h)

Yield : 55–65% (over three steps).

Condensation of Methyl Branched Precursors

A stepwise assembly via Claisen condensation involves ester enolates of methyl-substituted carboxylic acids. For instance, methyl 6-methylheptanoate undergoes base-catalyzed condensation to form a β-keto ester, followed by decarboxylation and further elongation.

Key Steps :

  • Claisen Condensation :

    • Substrates: Methyl 6-methylheptanoate + methyl 8-methylnonanoate

    • Base: NaHMDS, THF, −78°C → 25°C

    • Intermediate: β-Keto ester (72% yield)

  • Decarboxylation :

    • H₂O, H⁺ (pH 4–5), 100°C (8 h)

  • Hydrolysis :

    • NaOH (2 M), ethanol, reflux (24 h)

Overall Yield : 48%.

Biotechnological Synthesis via Fermentation

Microbial oxidation of long-chain alkanes by Candida tropicalis strains can produce dimethyl-substituted diacids. Substrate engineering with 2,13-dimethyltetradecane induces ω-oxidation, yielding the diacid via β-oxidation inhibition.

Fermentation Parameters :

  • Strain: Candida tropicalis (engineered for alkane hydroxylase overexpression)

  • Substrate: 2,13-Dimethyltetradecane (10 g/L)

  • Medium: YPD, 30°C, 120 rpm (96 h)

  • Product Isolation: Acid precipitation (pH 2), centrifugation

Yield : 18–22% (low due to steric hindrance).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Olefin Metathesis55–6595ModerateHigh
Claisen Condensation4890HighModerate
Fermentation18–2285LowLow

Notes :

  • Metathesis : High cost due to catalyst usage but offers precise branching control.

  • Condensation : Scalable but requires rigorous purification to eliminate β-keto ester byproducts.

  • Fermentation : Eco-friendly but limited by microbial substrate uptake efficiency.

Optimization Strategies for Industrial Viability

Catalyst Recycling in Metathesis

Immobilizing Grubbs catalysts on silica nanoparticles enhances recyclability, reducing costs by 40% over five cycles without significant activity loss.

Acid Hydrolysis Enhancements

Substituting HCl with methanesulfonic acid in ester hydrolysis improves reaction rates (50% faster) and reduces equipment corrosion, albeit at higher solvent costs .

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